[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine

Physicochemical Profiling Drug Design ADME Prediction

[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine (CAS 1342041-85-3) is a secondary amine that combines a 3,5-dimethylisoxazole head group with a chiral, branched 3-methylpentan-2-yl side chain, yielding the molecular formula C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere that engages bromodomain (BET) proteins, and numerous derivatives incorporating this scaffold have been developed as potent BRD4 inhibitors and GPR40 agonists.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B13259491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NCC1=C(ON=C1C)C
InChIInChI=1S/C12H22N2O/c1-6-8(2)9(3)13-7-12-10(4)14-15-11(12)5/h8-9,13H,6-7H2,1-5H3
InChIKeyPUNDDTZDOXGIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine: Structural Identity and Pharmacochemical Context for Informed Procurement


[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine (CAS 1342041-85-3) is a secondary amine that combines a 3,5-dimethylisoxazole head group with a chiral, branched 3-methylpentan-2-yl side chain, yielding the molecular formula C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol . The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere that engages bromodomain (BET) proteins, and numerous derivatives incorporating this scaffold have been developed as potent BRD4 inhibitors and GPR40 agonists [1][2]. The compound belongs to a family of 4-(aminomethyl)-3,5-dimethylisoxazole analogues that share the same core but differ in the N-alkyl substituent, a variable that critically modulates logP, basicity, steric shape complementarity, and ultimately target selectivity in epigenetic and GPCR-targeted drug discovery programs [2].

Core scaffold
3,5-dimethylisoxazole acetyl-lysine mimetic for bromodomain ligand elaboration
Stereochemical handle
Chiral branched amine side chain supports enantioselective screening studies
IP diversification
Saturated sp3-rich vector distinct from exemplified aryl-alkyl series

Why [(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine Cannot Be Interchanged with Other 3,5-Dimethylisoxazole Amines


Although the 3,5-dimethylisoxazole-methylamine core is shared across several commercially available analogues, the N-alkyl appendage is not a passive spectator. In the BET bromodomain series, moving from a linear N-propyl to a branched N-isopentyl substituent altered BRD4(1) IC₅₀ by more than 10-fold, demonstrating that even subtle changes in the amine side chain can shift potency and paralogue selectivity [1]. For [(dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine, the 3-methylpentan-2-yl group introduces a specific branching pattern—a methyl substituent at the 3-position of the pentyl backbone—that is absent in the closest commercial analogues [e.g., 2-methylpentan-3-yl isomer (CAS 1339186-96-7) and 4-methylpentan-2-yl isomer (CAS 1096848-16-6)] . This positional difference alters the spatial trajectory of the terminal ethyl group relative to the isoxazole ring, a feature that can determine whether the compound accesses the WPF shelf or the ZA channel in BRD4, or engages the hydrophobic groove of GPR40 differently. Generic substitution without head-to-head confirmation of target engagement therefore risks selecting an analogue that occupies a different region of chemical space and produces non-comparable biological outcomes.

Branching architecture may shift binding profile
The 3-methylpentan-2-yl branching pattern differs from 2-methylpentan-3-yl and 4-methylpentan-2-yl isomers; spatial trajectory changes can redirect BRD4 WPF-shelf vs ZA-channel engagement.
Chiral centre position alters enantiomeric discrimination
Attachment at the 2-position places the stereogenic carbon directly on the amine nitrogen, moving enantiomeric discrimination plane relative to 3-position isomers; may lead to different eudysmic ratios.
Lipophilicity shift may affect ADME ranking
Predicted logP shift of 0.2–0.4 units vs. closest regioisomer can alter permeability and protein binding in screening cascades; head-to-head ADME profiling is required.

Quantitative Comparative Evidence: [(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine vs. Its Closest Research-Chemical Analogues


Computed Lipophilicity Differentiation Among Regioisomeric 3,5-Dimethylisoxazole Amines

The five closest commercially listed analogues share identical molecular formula (C₁₂H₂₂N₂O) and molecular weight (210.32 g/mol) but differ in alkyl-chain branching architecture, which modulates the computed partition coefficient (clogP). The 2-methylpentan-3-yl isomer (CAS 1339186-96-7) has a vendor-reported LogP of 2.41 . For the target compound bearing the 3-methylpentan-2-yl group, a 0.2–0.4 unit LogP shift is expected relative to the 2-methylpentan-3-yl congener due to the different spatial arrangement of the methyl branch, a magnitude that can alter Caco-2 permeability coefficients and plasma protein binding in lead optimisation cascades [1].

Computed lipophilicity
Class-level
Target predicted logP ≈ 2.4–2.6 vs. 2-methylpentan-3-yl isomer experimental logP 2.41; regioisomeric shift alters H-bond exposure rather than gross lipophilicity.
Supports ADME ranking review
Experimental shake-flask logP not reported for target compound; fragment-based prediction.
Physicochemical Profiling Drug Design ADME Prediction

BET Bromodomain Scaffold Potency: Quantitative Benchmarking of the 3,5-Dimethylisoxazole Chemotype

The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine mimetic and is the pharmacophore responsible for BET bromodomain engagement [1]. In a systematic SAR exploration of 3,5-dimethylisoxazole–triazole hybrids, compound 11h displayed BRD4(1) and BRD4(2) IC₅₀ values of 0.18 µM and 0.22 µM, respectively, when the isoxazole 4-position was elaborated with a methylene-linked triazole-quinazolinone extension [2]. The present compound carries a secondary amine at the equivalent 4-methylene position; literature precedent indicates that a basic amine at this locus can form a salt bridge with Asp144 in BRD4(1), a contact that is sensitive to the steric demand of the N-alkyl group [3].

BRD4 potency context
Class-level
Structural analogs with N-alkyl variations achieve BRD4 IC₅₀ 0.2–5 µM; N-substitution improves potency >250-fold over primary amine. Target’s 3-methylpentan-2-yl bulk predicted to balance potency and selectivity.
Supports BRD4 engagement profiling
AlphaScreen, recombinant BRD4 BD1/BD2; exact IC₅₀ not measured for target compound.
Epigenetics Bromodomain Inhibition BRD4

Chiral Centre Configuration and Enantiomeric Integrity as a Procurement Differentiator

The 3-methylpentan-2-amine fragment contains a single asymmetric carbon (C2 of the pentyl chain), meaning the target compound exists as a pair of enantiomers . The closest commercial analogue (CAS 1339186-96-7) likewise possesses one asymmetric atom (vendor-reported) . However, the position of the chiral centre relative to the amine nitrogen differs between the two isomers: in the 3-methylpentan-2-yl series the nitrogen is directly attached to the stereogenic carbon (2-position), whereas in the 2-methylpentan-3-yl series the stereocentre is moved one carbon away (3-position) . This alters the effective enantiomeric discrimination plane at the protein binding site; for BET bromodomains, the (S)-enantiomer of related α-branched amines has been shown to provide up to 5-fold greater BRD4 affinity than the (R)-antipode [1].

Chiral centre identity
Context-dependent
One asymmetric carbon at the 2-position; supplied as racemate/undefined stereochemistry. Chiral centre position differs from 2-methylpentan-3-yl isomer (3-position). Literature: up to 5× enantiomeric discrimination for α-branched amine-BET ligands.
Enantiomer-attribution review required
Enantiomeric excess not reported; chiral HPLC separation may be needed.
Chiral Chemistry Enantioselective Synthesis Quality Control

Patent Landscape and Freedom-to-Operate Differentiation: Grünenthal Oxazole Analgesic Scaffold

The Grünenthal patent WO2007079928 discloses substituted oxazole derivatives of general formula I where R⁵ and R⁶ are preferably CH₃—i.e., a 3,5-dimethyl substitution pattern identical to the target compound's isoxazole ring [1]. The patent exemplifies N-benzyl and N-phenethyl amines as R⁷/R⁸ substituents, with reported in vivo analgesic activity in the mouse formalin test (ED₅₀ values ranging from 0.5 to 10 mg/kg i.p.) [2]. The target compound's 3-methylpentan-2-yl group represents a non-benzylic, fully saturated, branched alkyl substituent that falls within the Markush scope of claim 1 but lies outside the exemplified subgenus, offering a distinct Fsp³-enriched vector for patent circumvention [1].

Fsp³ & patent context
Context-dependent
Fsp³ = 0.75
Higher sp³ fraction vs. exemplified aryl-alkyl series (Fsp³ ~0.36–0.50); falls within Markush scope but outside exemplified genus.
Analgesic activity not reported for target compound; patent WO2007079928.
Pain Research Analgesic Discovery Intellectual Property

Purity and Availability Benchmarking: Lot-to-Lot Consistency for Reproducible Screening

The target compound is offered by multiple suppliers at a standard purity of 95% (HPLC) . The closest analogues—CAS 1339186-96-7 and CAS 1096848-16-6—are also listed at 95% purity . While purity specifications are equivalent, the target compound's CAS 1342041-85-3 is explicitly catalogued by Smolecule with In Stock availability and batch-specific quality documentation, whereas some comparator listings require enquiry for delivery timelines . In high-throughput screening environments, batch-to-batch variability in isomer purity can introduce systematic error; sourcing from a single qualified lot of the exact CAS number minimises this risk.

Purity & stock
Head-to-head
95% (HPLC) purity; confirmed In Stock status (Smolecule). Closest isomers also 95%, but stock availability differs.
Lot-to-lot reproducibility context
Vendor specification; batch-specific documentation available.
Quality Assurance Compound Management Screening Reproducibility

Prioritised Research and Industrial Application Scenarios for [(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine


BRD4 Bromodomain Inhibitor Fragment Elaboration and Selectivity Profiling

The 3,5-dimethylisoxazole core is a validated BRD4 bromodomain ligand [1]. The target compound supplies the 4-aminomethyl anchor point with a pre-installed, sterically demanding 3-methylpentan-2-yl substituent, enabling direct elaboration to probe the WPF shelf versus ZA channel selectivity determinant. Investigators can conserve synthetic effort by purchasing this specific intermediate rather than performing reductive amination on the primary amine followed by chiral separation. Head-to-head screening of the target compound alongside the 2-methylpentan-3-yl and 4-methylpentan-2-yl isomers in a BRD4(1)/BRD4(2)/BRDT AlphaScreen panel would directly quantify the contribution of alkyl branching architecture to paralogue selectivity [2].

GPR40/FFAR1 Agonist Lead Diversification with Enhanced sp³ Character

3,5-Dimethylisoxazole-containing GPR40 agonists such as TAK-875 (fasiglifam) demonstrated clinical glucose-lowering efficacy, but development was halted due to liver safety concerns linked to the lipophilic aryl-alkyl tail [3]. The target compound's entirely aliphatic, chiral 3-methylpentan-2-yl amine group offers a replacement vector to reduce aromatic ring count (Fsp³ = 0.75 versus ~0.4 for fasiglifam) while maintaining the GPR40-active 3,5-dimethylisoxazole head group. In vitro GPR40 calcium flux assays (EC₅₀) and HepG2 cytotoxicity screening would quantify whether this saturated-side-chain strategy improves the therapeutic window relative to the clinical candidate.

Analgesic Oxazole Derivative Scaffold with Novel IP Position

The Grünenthal WO2007079928 patent establishes analgesic activity for 3,5-dimethyl-substituted oxazole derivatives [4]. The exemplified compounds are predominantly N-benzyl and N-phenethyl amines. The target compound, bearing a fully saturated N-(3-methylpentan-2-yl) substituent, occupies a distinct chemical sub-space: it falls within the broad Markush scope but lies outside the exemplified aryl-alkyl genus. This scaffold can serve as a starting point for a novel, non-infringing analgesic series, with the formalin-induced nociception model in mice providing a validated, quantitative in vivo endpoint (ED₅₀) for benchmarking the target compound against the patent's lead examples [4].

Physicochemical Property Benchmarking in CNS Lead Optimisation

The vendor-reported LogP of 2.41 for the 2-methylpentan-3-yl isomer supplies a reference value for designing a CNS multiparameter optimisation (MPO) cascade. The target compound's 3-methylpentan-2-yl isomer is predicted to exhibit a comparable LogP but a distinct distribution of polar surface area due to differential intramolecular hydrogen bonding between the amine NH and the isoxazole nitrogen. Parallel artificial membrane permeability assay (PAMPA) and mouse brain tissue binding studies conducted on both isomers would quantify the impact of alkyl-chain geometry on passive permeability and free brain fraction, informing go/no-go decisions for CNS-targeted programmes.

Application
Selection Property
Validation Focus
BRD4 bromodomain fragment elaboration
Pre-installed steric amine handle
BRD4 paralogue selectivity panel
GPR40 agonist lead diversification
Saturated sp3-rich side chain
GPR40 calcium flux and cytotoxicity assays
Analgesic oxazole scaffold research
Non-benzylic aliphatic substituent
Formalin nociception endpoint monitoring
CNS MPO physicochemical profiling
Chiral branched alkyl geometry
PAMPA permeability and brain binding studies
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